molecular formula C12H15Cl3 B14720068 1,3,5-Tris(chloroethyl)benzene CAS No. 18226-46-5

1,3,5-Tris(chloroethyl)benzene

Cat. No.: B14720068
CAS No.: 18226-46-5
M. Wt: 265.6 g/mol
InChI Key: SQGGRXLKGOLABD-UHFFFAOYSA-N
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Description

1,3,5-Tris(chloroethyl)benzene is an organic compound with the molecular formula C9H9Cl3 It is a derivative of benzene, where three hydrogen atoms are replaced by chloroethyl groups at the 1, 3, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Tris(chloroethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,3,5-tribromobenzene with chloroethyl reagents. The reaction typically requires a catalyst and specific conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize efficiency. The use of phase-transfer catalysts and controlled temperatures are crucial to achieving the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tris(chloroethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other compounds .

Scientific Research Applications

1,3,5-Tris(chloroethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3,5-Tris(chloroethyl)benzene exerts its effects involves interactions with specific molecular targets. The chloroethyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 1,3,5-Tris(chloroethyl)benzene is unique due to its specific substitution pattern and the presence of chloroethyl groups. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the chloroethyl groups can undergo specific reactions that are not possible with other substituents, making it valuable for certain applications .

Properties

CAS No.

18226-46-5

Molecular Formula

C12H15Cl3

Molecular Weight

265.6 g/mol

IUPAC Name

1,3,5-tris(2-chloroethyl)benzene

InChI

InChI=1S/C12H15Cl3/c13-4-1-10-7-11(2-5-14)9-12(8-10)3-6-15/h7-9H,1-6H2

InChI Key

SQGGRXLKGOLABD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1CCCl)CCCl)CCCl

Origin of Product

United States

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